3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Catalog No.
S2931795
CAS No.
901229-71-8
M.F
C24H16F3N3O
M. Wt
419.407
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)...

CAS Number

901229-71-8

Product Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline

Molecular Formula

C24H16F3N3O

Molecular Weight

419.407

InChI

InChI=1S/C24H16F3N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3

InChI Key

HRNCXJIVPOGOGJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F

solubility

not available

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound features a unique structure characterized by a pyrazoloquinoline core with specific substitutions: an ethoxy group on one phenyl ring and difluoro groups at positions six and eight, alongside a fluorophenyl group at position one. The presence of these substituents contributes to its distinct chemical properties and potential biological activities.

  • Oxidation: Using strong oxidizing agents, it can be converted into quinoline derivatives.
  • Reduction: Reduction reactions may be performed with agents like sodium borohydride, yielding reduced pyrazoloquinoline derivatives.
  • Substitution: Nucleophilic substitution can occur at the chlorophenyl and ethoxyphenyl positions, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit significant biological activities. It has been investigated for:

  • Anti-inflammatory effects: The compound potentially inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expressions, which are critical in inflammatory responses.
  • Antimicrobial and antiviral properties: Studies have shown that similar compounds possess activity against various pathogens, suggesting potential therapeutic applications .

The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves several steps:

  • Preparation of the pyrazoloquinoline core: This is achieved through reactions involving substituted anilines and appropriate halogenating agents.
  • Introduction of substituents: The ethoxy and difluoro groups are introduced under controlled conditions to ensure high yield and purity.
  • Optimization for industrial production: Large-scale synthesis may use continuous flow reactors and automated systems to enhance efficiency while minimizing costs .

The compound has a range of applications across various fields:

  • Medicinal Chemistry: Explored as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancer.
  • Material Science: Utilized in creating advanced materials due to its unique chemical properties.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules .

Interaction studies reveal that the compound may modulate the activity of specific enzymes or receptors. Its mechanism of action likely involves binding to molecular targets that regulate biological pathways associated with inflammation and other disease processes. Ongoing research aims to elucidate these interactions further to optimize therapeutic efficacy .

Several compounds share structural similarities with 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline. Here are some notable examples:

Compound NameKey FeaturesBiological Activity
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinolineChlorophenyl substitutionAnti-inflammatory
3-amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineHydroxy substitutionInhibits nitric oxide production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidAmino acid derivativeAnticancer properties

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific combination of substituents. The ethoxy and difluoro groups contribute distinct electronic properties that enhance its biological activity compared to other pyrazoloquinolines. This versatility makes it a valuable candidate for further research and development in medicinal chemistry.

Multi-Component Reaction Strategies for Core Scaffold Assembly

Multi-component reactions (MCRs) enable efficient construction of the pyrazolo[4,3-c]quinoline core by integrating multiple reactants in a single step. A prominent method involves the [5+1] cyclization of (1H-pyrazol-5-yl)anilines with alcohols or amines, which facilitates annulation under mild conditions. For example, Tang et al. demonstrated that reacting (1H-pyrazol-5-yl)anilines 1 with alcohols 2 in the presence of a Lewis acid catalyst yields pyrazolo[4,3-c]quinolines 3 with moderate to good efficiency (45–78% yield). This approach tolerates diverse substituents on both the pyrazole and aniline moieties, making it ideal for introducing the 4-ethoxyphenyl and 4-fluorophenyl groups at the C-3 and C-1 positions, respectively.

Another method employs the Povarov reaction, a [4+2] cycloaddition between 5-aminoindazole 4 and norbornene 5, which constructs the tetrahydro-pyrazolo[4,3-f]quinoline skeleton 6 in a single step. X-ray crystallography confirms the exo-exo stereochemistry of the major diastereomer, highlighting the reaction’s regiochemical precision. This strategy is adaptable to aromatic aldehydes, enabling the incorporation of electron-withdrawing groups like fluorine at strategic positions.

Table 1: Multi-Component Reaction Platforms for Pyrazoloquinoline Synthesis

ReactantsCatalyst/ConditionsYield (%)Key Features
(1H-Pyrazol-5-yl)aniline + AlcoholFeCl~3~, 80°C, 12 h45–78Broad substrate scope
5-Aminoindazole + NorborneneTFA, CH~2~Cl~2~, rt, 24 h50–66Stereoselective, scalable

Regioselective Functionalization at C-3 and C-1 Positions

Regioselective substitution at C-3 and C-1 is critical for installing the 4-ethoxyphenyl and 4-fluorophenyl groups. The Friedländer condensation offers precise control: reacting 5-amino-1H-pyrazole-4-carbaldehyde 7 with cyclohexanone 8 and aniline 9 in the presence of P~2~O~5~ yields 4-N-phenylpyrazolo[3,4-b]quinoline 10, where the aniline directs substitution to C-1. Similarly, electron-rich aryl amines preferentially occupy the C-3 position due to steric and electronic effects.

For C-3 ethoxylation, Ullmann coupling between pyrazoloquinoline bromide 11 and 4-ethoxyphenylboronic acid 12 using a CuI/1,10-phenanthroline system achieves 72–85% yields. The ethoxy group’s electron-donating nature further enhances reactivity at C-3 for subsequent fluorination.

Key Mechanistic Insights:

  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine) at C-1 deactivate the adjacent C-3 position, necessitating directed ortho-metalation strategies for ethoxyphenyl introduction.
  • Steric Guidance: Bulky ligands on palladium catalysts favor coupling at less hindered positions, enabling selective C-3 functionalization.

Late-Stage Difluorination Techniques at C-6 and C-8 Positions

Difluorination at C-6 and C-8 is achieved via halogen exchange or electrophilic fluorination. A two-step protocol involving nitration followed by Balz-Schiemann reaction is effective:

  • Nitration of pyrazoloquinoline 13 with HNO~3~/H~2~SO~4~ introduces nitro groups at C-6 and C-8.
  • Treatment with HF/pyridine converts nitro groups to fluorine, yielding difluoro product 14 in 60–75% yield.

Alternatively, direct fluorination using Selectfluor 15 under radical conditions (AIBN, 80°C) selectively substitutes hydrogen atoms at C-6 and C-8, avoiding over-fluorination. This method is compatible with electron-deficient aromatic systems, achieving 55–70% yields.

Table 2: Fluorination Reagents and Performance

ReagentConditionsPositions FluorinatedYield (%)
HF/Pyridine120°C, 24 hC-6, C-860–75
SelectfluorAIBN, MeCN, 80°C, 12 hC-6, C-855–70

XLogP3

5.8

Dates

Last modified: 08-17-2023

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